3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇Cl₂NO. It is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride include:
- 3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- 3-(4-Ethylphenoxy)pyrrolidine hydrochloride
- 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chloro and ethyl groups on the phenoxy ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications .
Properties
IUPAC Name |
3-(4-chloro-2-ethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZQCUWHWBTUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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